Architectural and Synthetic Profiling of 5-(4-Methylpiperazin-1-yl)pentan-2-ol: A Bifunctional Scaffold for Advanced Drug Discovery
Architectural and Synthetic Profiling of 5-(4-Methylpiperazin-1-yl)pentan-2-ol: A Bifunctional Scaffold for Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 5-(4-Methylpiperazin-1-yl)pentan-2-ol (CAS: 1249095-47-3) represents a highly versatile, dual-action pharmacophoric scaffold. By integrating a basic, solubilizing 4-methylpiperazine motif with a flexible, hydrogen-bonding pentan-2-ol linker, this intermediate serves as a critical junction in the synthesis of CNS-active agents, kinase inhibitors, and soluble epoxide hydrolase inhibitors.
This technical guide provides an authoritative breakdown of the compound’s physicochemical properties, a self-validating synthetic methodology, and the mechanistic logic driving its utility in drug design.
Physicochemical Profiling & Structural Analysis
Before deploying any intermediate into a high-throughput synthesis pipeline, a rigorous understanding of its physicochemical baseline is mandatory. The molecular architecture of 5-(4-Methylpiperazin-1-yl)pentan-2-ol consists of a tertiary amine, a secondary amine (embedded in the piperazine ring), and a secondary aliphatic alcohol.
This combination yields a highly polar, basic molecule that requires specific handling during chromatography and extraction. Below is the consolidated quantitative data for this scaffold, verified against the1[1].
Table 1: Physicochemical & Analytical Specifications
| Parameter | Quantitative Value / Descriptor |
| Chemical Name | 5-(4-Methylpiperazin-1-yl)pentan-2-ol |
| CAS Registry Number | 1249095-47-3 |
| Molecular Formula | C₁₀H₂₂N₂O |
| Molecular Weight | 186.294 g/mol |
| Monoisotopic Exact Mass | 186.173 Da |
| Predicted Boiling Point | 280.4 ± 25.0 °C at 760 mmHg |
| Target LC-MS m/z [M+H]⁺ | 187.18 |
| Structural Class | Substituted Piperazine / Secondary Aliphatic Alcohol |
Rational Synthetic Methodology
As a Senior Application Scientist, I do not rely on "cook-and-look" chemistry. Every protocol must be a self-validating system where the physical chemistry of the reaction inherently drives purity and yield. The most robust route to synthesize this compound is the bimolecular nucleophilic substitution (Sₙ2) of 1-methylpiperazine with 5-chloropentan-2-ol ().
Mechanistic Causality of Reagent Selection
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Potassium Iodide (KI) Catalyst: Alkyl chlorides are notoriously sluggish electrophiles. The addition of catalytic KI initiates an in situ Finkelstein reaction, transiently converting 5-chloropentan-2-ol to 5-iodopentan-2-ol. The iodide is a vastly superior leaving group, drastically lowering the activation energy of the subsequent Sₙ2 attack.
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Potassium Carbonate (K₂CO₃): Acts as a heterogeneous, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of 1-methylpiperazine. If the piperazine nitrogen becomes protonated, its nucleophilicity drops to zero, stalling the reaction.
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Acetonitrile (ACN) Solvent: A polar aprotic solvent is critical here. Unlike protic solvents (e.g., methanol) which would hydrogen-bond to and cage the piperazine nucleophile, ACN leaves the nitrogen lone pair exposed and highly reactive while partially solubilizing the inorganic salts at elevated temperatures.
Step-by-Step Protocol & In-Process Controls
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Reaction Assembly: To an oven-dried 250 mL round-bottom flask, add 5-chloropentan-2-ol (1.0 equiv, 100 mmol) and 1-methylpiperazine (1.2 equiv, 120 mmol) in anhydrous Acetonitrile (100 mL).
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Catalyst & Base Addition: Add finely powdered K₂CO₃ (2.0 equiv, 200 mmol) and KI (0.1 equiv, 10 mmol).
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Thermal Activation: Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere with vigorous stirring for 16 hours.
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In-Process Control (IPC): At t=12h, withdraw a 50 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The system is validated to proceed to workup only when the precursor mass (m/z 123) is depleted by >95% and the product mass (m/z 187.18) dominates the chromatogram.
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Self-Validating Workup (Acid-Base Extraction):
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Cool the mixture, filter off inorganic salts, and concentrate the filtrate in vacuo.
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Dissolve the residue in Ethyl Acetate (150 mL) and extract with 1M HCl (3 x 50 mL). Logic: The basic product moves into the aqueous layer, leaving neutral impurities in the organic phase.
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Basify the combined aqueous layers with 2M NaOH to pH 10–11. Extract with Dichloromethane (3 x 50 mL). Logic: The free-based product is now driven back into the organic phase, ensuring high chemical purity.
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Final Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 5-(4-Methylpiperazin-1-yl)pentan-2-ol as a viscous pale-yellow oil.
Fig 1. Self-validating synthetic workflow for 5-(4-Methylpiperazin-1-yl)pentan-2-ol.
Pharmacophoric Utility in Medicinal Chemistry
The integration of piperazino functionalities is a well-documented strategy for improving the pharmacokinetic properties of drug candidates, as extensively detailed in literature regarding soluble epoxide hydrolase inhibitors (2[2]).
When designing a lead compound, 5-(4-Methylpiperazin-1-yl)pentan-2-ol provides two distinct architectural advantages:
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The 4-Methylpiperazine Motif: This moiety acts as a basic center (pKa ~ 8.5 - 9.0). At physiological pH (7.4), it is predominantly protonated, which drastically increases the aqueous solubility of otherwise lipophilic drug scaffolds. Furthermore, the protonated nitrogen frequently engages in critical salt-bridge or cation-π interactions with acidic residues (e.g., Aspartate or Glutamate) within target protein binding pockets.
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The Pentan-2-ol Linker: The 5-carbon aliphatic chain provides necessary spatial extension, allowing the molecule to navigate deep binding clefts. The secondary alcohol at the C2 position serves as a highly directional hydrogen-bond donor and acceptor, enabling precise anchoring to the target protein's backbone or side chains.
Fig 2. Pharmacophoric logic and structural utility of the bifunctional scaffold in drug design.
Analytical Validation Workflows
To guarantee the integrity of the synthesized scaffold before downstream coupling reactions, the following analytical suite must be executed:
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High-Performance Liquid Chromatography (HPLC): Because aliphatic amines and alcohols lack strong UV chromophores, standard UV detection at 254 nm is insufficient. The system must utilize an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) coupled with a C18 column (using a gradient of Water/Acetonitrile with 0.1% TFA) to accurately determine purity (>98% required).
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) will confirm the structure. Key diagnostic peaks include the complex aliphatic multiplets of the pentyl chain (1.30–1.60 ppm), the sharp singlet of the N-methyl group (~2.30 ppm), and the broad multiplet of the methine proton adjacent to the hydroxyl group (~3.80 ppm).
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Mass Spectrometry (ESI-MS): Direct infusion ESI-MS in positive mode must yield a base peak at m/z 187.18 [M+H]⁺, confirming the exact mass of the target compound.
By adhering to these stringent, self-validating protocols, researchers can confidently integrate 5-(4-Methylpiperazin-1-yl)pentan-2-ol into complex synthetic pathways, ensuring reproducibility and high-fidelity drug discovery.
References
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National Institutes of Health (NIH) / PMC - "Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties" Source: PubMed Central URL:[Link]
